

Unveiling the Cellular Landscape of c-Met-IN-14: A Technical Guide

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Compound of Interest

Compound Name: c-Met-IN-14

Cat. No.: B12408614

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets and mechanism of action of **c-Met-IN-14**, a selective inhibitor of the c-Met kinase. The following sections detail its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Cellular Targets and Inhibitory Profile

c-Met-IN-14 is a potent, N-sulfonylamidine-based derivative that functions as a selective inhibitor of the c-Met receptor tyrosine kinase.^{[1][2][3][4][5][6]} Its primary mechanism of action involves the blockade of c-Met phosphorylation, a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and motility.^{[1][2][3]}

While highly selective for c-Met, **c-Met-IN-14** also exhibits inhibitory activity against other kinases, most notably c-Kit and Flt-3.^[3] This off-target activity is an important consideration in the experimental application and potential therapeutic development of this compound.

Quantitative Inhibitory Activity

The inhibitory potency of **c-Met-IN-14** against its primary and key off-targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Target Kinase	IC50 (nM)
c-Met	2.89[1][2][3][4][5][6]
c-Kit	4.26[3]
Flt-3	7.28[3]

Cellular Effects and Anti-Proliferative Activity

c-Met-IN-14 demonstrates significant anti-proliferative effects across a panel of human cancer cell lines.[3] Its cellular mechanism involves the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis in a dose-dependent manner.[1][2][3] The compound has shown moderate selectivity for cancer cells over normal cell lines, such as Human Umbilical Vein Endothelial Cells (HUVEC) and a normal fetal colon cell line (FHC).[3]

In Vitro Anti-Proliferative Activity

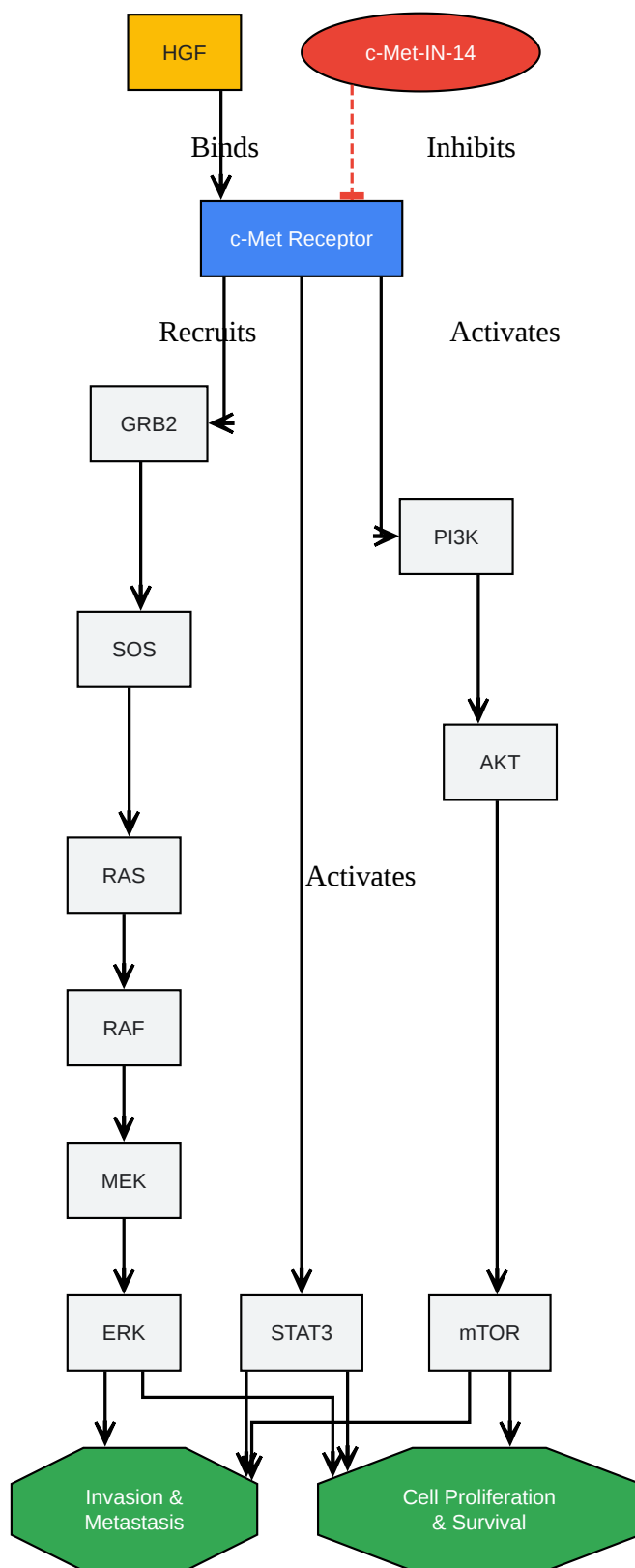
The following table summarizes the IC50 values of **c-Met-IN-14** in various cancer cell lines after a 24-hour treatment period.

Cell Line	Cancer Type	IC50 (μM)
A549	Lung Carcinoma	0.28[3]
HT-29	Colorectal Adenocarcinoma	0.72[3]
MKN-45	Gastric Carcinoma	Not explicitly stated, but activity is implied.
MDA-MB-231	Breast Adenocarcinoma	Not explicitly stated, but activity is implied.

Modulated Signaling Pathways

The primary molecular consequence of **c-Met-IN-14** activity is the inhibition of the HGF/c-Met signaling axis. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways crucial for cell growth and survival.

By blocking c-Met phosphorylation, **c-Met-IN-14** effectively attenuates these downstream signals.



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Caption: c-Met signaling pathway and the inhibitory action of **c-Met-IN-14**.

Experimental Protocols

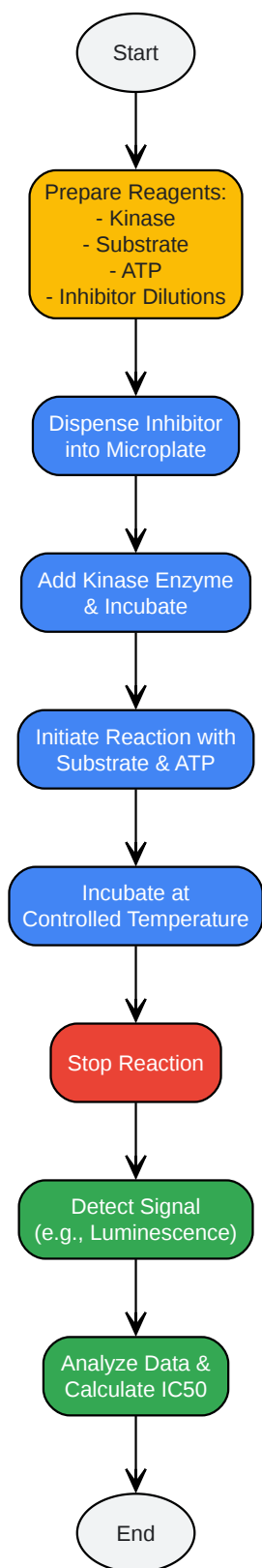
The characterization of **c-Met-IN-14** involves a series of standard in vitro assays to determine its enzymatic and cellular activities. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the IC₅₀ of an inhibitor against its target kinase.

- Reagents and Materials:
 - Recombinant human c-Met, c-Kit, and Flt-3 enzymes.
 - Kinase-specific peptide substrate.
 - ATP (Adenosine triphosphate).
 - **c-Met-IN-14** (serially diluted).
 - Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent).
 - 384-well microplates.
- Procedure:
 1. Add kinase buffer to all wells of a 384-well plate.
 2. Dispense serial dilutions of **c-Met-IN-14** into the wells.
 3. Add the recombinant kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

4. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
6. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of ADP produced or the phosphorylation of the substrate.
7. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT or SRB Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cultured cells.

- Reagents and Materials:
 - Cancer cell lines (e.g., A549, HT-29).
 - Complete cell culture medium.
 - **c-Met-IN-14** (serially diluted).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent.
 - Solubilization solution (for MTT) or Tris base (for SRB).
 - 96-well cell culture plates.
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Replace the medium with fresh medium containing serial dilutions of **c-Met-IN-14**. Include vehicle-only controls.
 3. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
 4. For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution.
 5. For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with Tris base.
 6. Measure the absorbance at the appropriate wavelength using a microplate reader.

7. Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle.

- Reagents and Materials:
 - Cancer cell line (e.g., A549).
 - Complete cell culture medium.
 - **c-Met-IN-14** at various concentrations.
 - Phosphate-buffered saline (PBS).
 - Ethanol (70%, ice-cold) for fixation.
 - RNase A.
 - Propidium Iodide (PI) staining solution.
 - Flow cytometer.
- Procedure:
 1. Treat cells with **c-Met-IN-14** for a specified time (e.g., 24 hours).
 2. Harvest the cells by trypsinization and wash with PBS.
 3. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
 4. Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
 5. Incubate in the dark for 30 minutes at room temperature.
 6. Analyze the DNA content of the cells using a flow cytometer.

7. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Reagents and Materials:
 - Cancer cell line (e.g., A549).
 - Complete cell culture medium.
 - **c-Met-IN-14** at various concentrations.
 - Annexin V-FITC (or another fluorophore).
 - Propidium Iodide (PI).
 - Annexin V binding buffer.
 - Flow cytometer.
- Procedure:
 1. Treat cells with **c-Met-IN-14** for a specified time (e.g., 12 or 24 hours).[\[3\]](#)
 2. Harvest both adherent and floating cells and wash with cold PBS.
 3. Resuspend the cells in Annexin V binding buffer.
 4. Add Annexin V-FITC and PI to the cell suspension.
 5. Incubate in the dark for 15 minutes at room temperature.
 6. Analyze the stained cells by flow cytometry within one hour.
 7. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

This guide provides a foundational understanding of the cellular targets and in vitro activity of **c-Met-IN-14**. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and broader selectivity profiling is necessary for a complete characterization.

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